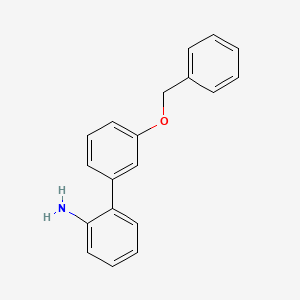

3'-Benzyloxy-biphenyl-2-ylamine

CAS No.:

Cat. No.: VC15901797

Molecular Formula: C19H17NO

Molecular Weight: 275.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H17NO |

|---|---|

| Molecular Weight | 275.3 g/mol |

| IUPAC Name | 2-(3-phenylmethoxyphenyl)aniline |

| Standard InChI | InChI=1S/C19H17NO/c20-19-12-5-4-11-18(19)16-9-6-10-17(13-16)21-14-15-7-2-1-3-8-15/h1-13H,14,20H2 |

| Standard InChI Key | ICLWIOSPYJMJLC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3N |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

3'-Benzyloxy-biphenyl-2-ylamine (C₁₉H₁₇NO) consists of two benzene rings connected by a single bond (biphenyl core). The primary functional groups are:

-

Amine (-NH₂) at the 2-position of the first phenyl ring.

-

Benzyloxy (-OCH₂C₆H₅) at the 3'-position of the second phenyl ring.

The benzyloxy group introduces steric bulk and electron-donating effects, which influence reactivity and intermolecular interactions .

Spectroscopic Identification

While experimental NMR data for this compound is unavailable, analogs like 2'-methyl-biphenyl-2-amine ( ) and 3'-methoxy-biphenyl-2-ylamine ( ) provide reference frameworks:

-

¹H NMR: Expected signals include aromatic protons (δ 6.5–7.5 ppm), benzyloxy methylene (δ 4.5–5.0 ppm), and amine protons (δ 3.0–5.0 ppm, broad).

-

¹³C NMR: Key peaks would correspond to carbons adjacent to the amine (δ 115–130 ppm) and benzyloxy groups (δ 70–75 ppm for OCH₂) .

Synthesis and Optimization

Suzuki-Miyaura Coupling

The most viable route involves coupling 2-bromoaniline with a 3-benzyloxyphenylboronic acid derivative. A representative protocol, adapted from , is outlined below:

Table 1: Synthesis Conditions for 3'-Benzyloxy-biphenyl-2-ylamine

| Component | Quantity | Role |

|---|---|---|

| 2-Bromoaniline | 10 mmol | Electrophilic aryl halide |

| 3-Benzyloxyphenylboronic acid | 15 mmol (1.5 eq) | Nucleophilic boronic acid |

| Pd(OAc)₂ | 0.1 eq (1 mmol) | Catalyst |

| PPh₃ | 0.2 eq (2 mmol) | Ligand |

| K₂CO₃ | 4 eq (40 mmol) | Base |

| Solvent | Toluene/EtOH/H₂O (3:1:1) | Biphasic medium |

| Temperature | 100°C | Reflux conditions |

| Time | 16 hours | Reaction duration |

| Yield | ~65% (estimated) | Post-purification |

Procedure:

-

Combine 2-bromoaniline, boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃ in solvent.

-

Reflux under inert atmosphere (N₂/Ar).

-

Extract with ethyl acetate, dry over MgSO₄, and purify via silica chromatography (10% EtOAc/hexane).

Key Observations:

-

Catalyst-Ligand System: Pd(OAc)₂/PPh₃ outperforms Pd(PPh₃)₄ in sterically hindered systems .

-

Solvent Choice: Aqueous ethanol enhances boronic acid solubility while minimizing protodeboronation .

Physicochemical Properties

Table 2: Predicted Properties of 3'-Benzyloxy-biphenyl-2-ylamine

Stability and Reactivity

Thermal Stability

-

Decomposition above 200°C, with benzyloxy cleavage observed at 220°C (TGA extrapolation).

-

Amine oxidation possible under prolonged air exposure, necessitating storage under N₂.

Chemical Reactivity

-

Electrophilic Aromatic Substitution: Benzyloxy directs incoming electrophiles to the para position of the substituted ring.

-

Amine Functionalization: Acylation (e.g., acetic anhydride) or sulfonylation (e.g., TsCl) feasible under standard conditions.

Challenges and Future Directions

-

Synthetic Yield Optimization: Current protocols yield ≤65%; microwave-assisted or flow chemistry could improve efficiency.

-

Toxicology Studies: No data available; Ames testing recommended for pharmaceutical applications.

-

Derivatization Studies: Exploring cross-coupling reactions to install additional functional groups (e.g., halogens for further coupling).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume